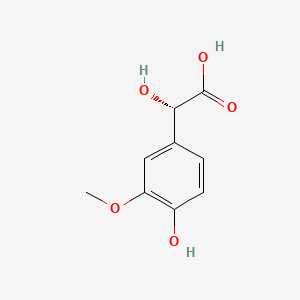
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylmandelic acid, also known as vanillylmandelate or vma CPD, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. Vanillylmandelic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Vanillylmandelic acid has been found in human epidermis and endocrine gland tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, vanillylmandelic acid is primarily located in the cytoplasm. Vanillylmandelic acid participates in a number of enzymatic reactions. In particular, Vanillylmandelic acid can be biosynthesized from 3-methoxy-4-hydroxyphenylglycolaldehyde through the action of the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. In addition, Vanillylmandelic acid and pyrocatechol can be biosynthesized from 3, 4-dihydroxymandelic acid and guaiacol through the action of the enzyme catechol O-methyltransferase. In humans, vanillylmandelic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Vanillylmandelic acid is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Vanillylmandelic acid has a sweet and vanilla taste. Vanillylmandelic acid has been found to be associated with the diseases known as brunner syndrome; vanillylmandelic acid has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
Propriétés
Numéro CAS |
13244-77-4 |
|---|---|
Formule moléculaire |
C9H10O5 |
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
CGQCWMIAEPEHNQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H](C(=O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
Apparence |
Solid powder |
melting_point |
132-134°C |
Key on ui other cas no. |
55-10-7 |
Description physique |
Solid Pale yellow powder; Sweet vanilla aroma |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Sparingly soluble in water Sparingly soluble (in ethanol) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4 Hydroxy 3 Methoxymandelic Acid 4-Hydroxy-3-Methoxymandelic Acid Acid, 4-Hydroxy-3-Methoxymandelic Acid, Methoxyhydroxymandelic Acid, Vanillylmandelic Acid, Vanilmandelic Methoxyhydroxymandelic Acid Vanillylmandelic Acid Vanilmandelic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















